

h-His(trt)-ome.hcl safety data sheet information

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Compound of Interest

Compound Name: *h-His(trt)-ome.hcl*

Cat. No.: *B613064*

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In-Depth Technical Guide: H-His(trt)-ome.hcl

This technical guide provides comprehensive safety and handling information, along with a detailed experimental protocol, for **H-His(trt)-ome.hcl** (L-Histidine(trt)-methyl ester hydrochloride). The content is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis.

Chemical and Physical Properties

H-His(trt)-ome.hcl, also known as $N\alpha$ -(Triphenylmethyl)-L-histidine methyl ester hydrochloride, is a protected amino acid derivative commonly used in peptide synthesis.^[1] The trityl (Trt) group protects the imidazole side chain of histidine, preventing undesirable side reactions during peptide coupling.^{[1][2]}

Table 1: Physical and Chemical Properties of **H-His(trt)-ome.hcl**

Property	Value
CAS Number	32946-56-8
Molecular Formula	C ₂₆ H ₂₅ N ₃ O ₂ · HCl
Molecular Weight	447.96 g/mol
Appearance	White to off-white powder
Purity	Typically ≥95%
Storage Temperature	0-4 °C

Note: Specific values may vary slightly between different suppliers. Always refer to the certificate of analysis for lot-specific data.

Safety and Handling

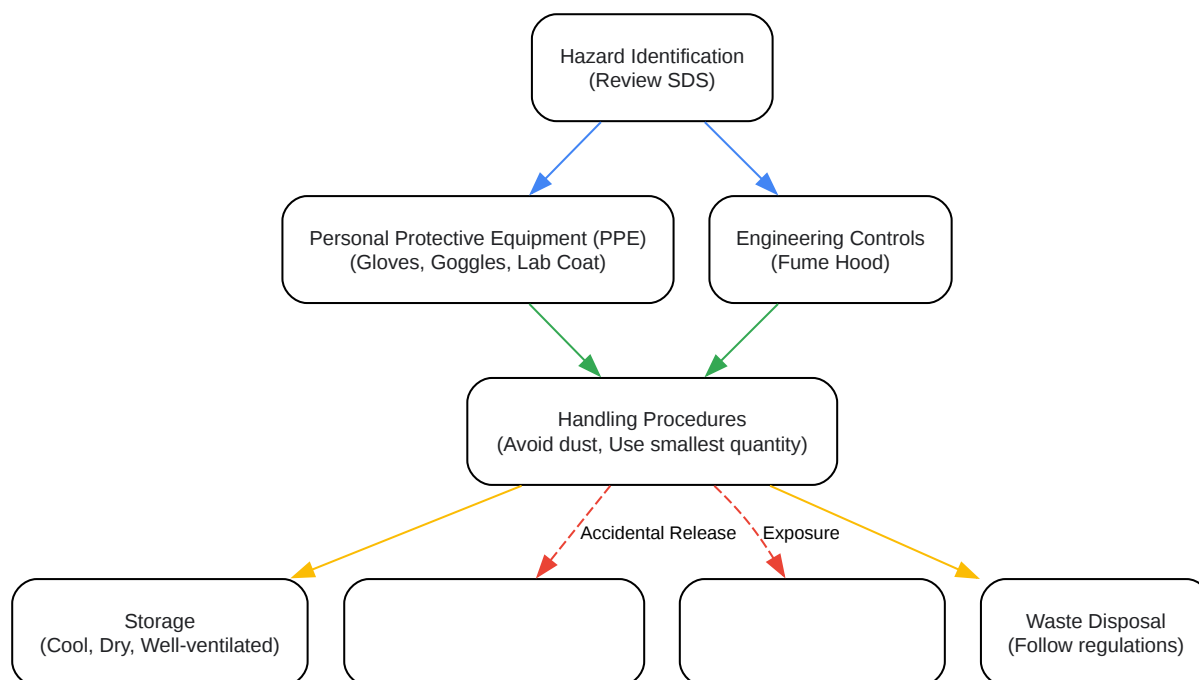
While a comprehensive toxicological profile for **H-His(trt)-ome.hcl** is not readily available, standard laboratory precautions should be observed when handling this compound. The provided Safety Data Sheets (SDS) indicate that the substance may cause skin and eye irritation.

Table 2: Hazard and Precautionary Information

Category	Statement
Hazard Statements	May cause skin irritation. May cause serious eye irritation. May cause respiratory irritation.
Precautionary Statements	Avoid breathing dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.
First Aid (Eyes)	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.
First Aid (Skin)	Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.
First Aid (Inhalation)	Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
First Aid (Ingestion)	Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
Storage	Store in a well-ventilated place. Keep container tightly closed.
Disposal	Dispose of contents/container to an approved waste disposal plant.

Safety Handling Workflow

The following diagram illustrates the recommended workflow for safely handling **H-His(trt)-ome.hcl**, from initial risk assessment to emergency procedures.



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Safety Handling Workflow for **H-His(trt)-ome.hcl**

Experimental Protocol: Use in Solid-Phase Peptide Synthesis (SPPS)

H-His(trt)-ome.hcl is a key building block in solid-phase peptide synthesis (SPPS), particularly for introducing a protected histidine residue into a peptide sequence. The following protocol is a general guideline for the manual coupling of **H-His(trt)-ome.hcl** using Fmoc chemistry.

Materials:

- **H-His(trt)-ome.hcl**
- Fmoc-protected amino acids
- Rink Amide resin (or other suitable solid support)

- N,N'-Diisopropylcarbodiimide (DIC)
- Ethyl cyanohydroxyiminoacetate (Oxyma)
- Piperidine solution (20% in DMF)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5)
- Diethyl ether (cold)
- Solid-phase synthesis vessel
- Shaker

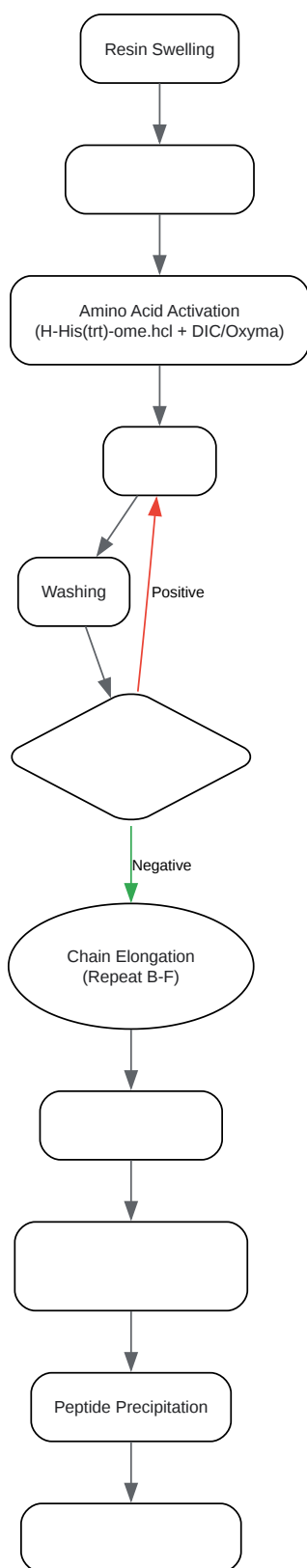
Methodology:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
- Amino Acid Activation: In a separate vial, dissolve **H-His(trt)-ome.hcl** (3 equivalents relative to resin loading), Oxyma (3 equivalents), and DIC (3 equivalents) in DMF. Allow the solution to pre-activate for 5-10 minutes.
- Coupling: Add the activated amino acid solution to the deprotected resin in the synthesis vessel. Agitate the mixture for 2-4 hours at room temperature.
- Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
- Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates successful coupling. If the test is positive (blue beads), repeat the coupling step.

- **Chain Elongation:** Repeat the deprotection, activation, and coupling steps for each subsequent amino acid in the desired peptide sequence.
- **Final Deprotection:** After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.
- **Cleavage and Side-Chain Deprotection:** Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the Trt and other side-chain protecting groups.
- **Peptide Precipitation:** Filter the cleavage mixture to remove the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- **Purification:** Collect the precipitated peptide by centrifugation and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the solid-phase peptide synthesis protocol described above.



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Solid-Phase Peptide Synthesis Workflow

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References

- 1. lookchem.com [lookchem.com]
- 2. benchchem.com [benchchem.com]
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